molecular formula C24H25N5O2 B2826103 N-(1-benzylpiperidin-4-yl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide CAS No. 1105226-77-4

N-(1-benzylpiperidin-4-yl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide

Cat. No.: B2826103
CAS No.: 1105226-77-4
M. Wt: 415.497
InChI Key: HJHJYNZNVLUHMF-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a pyrimidoindole-based acetamide derivative characterized by a benzylpiperidine moiety linked to the nitrogen of the acetamide group and a pyrimido[5,4-b]indol-4-one core. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and inflammatory pathways. Its synthesis typically involves coupling reactions between pyrimidoindole intermediates and substituted piperidine derivatives, often employing activating agents like HATU (1- [bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c30-21(26-18-10-12-28(13-11-18)14-17-6-2-1-3-7-17)15-29-16-25-22-19-8-4-5-9-20(19)27-23(22)24(29)31/h1-9,16,18,27H,10-15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHJYNZNVLUHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzyl group. The pyrimidoindole moiety is then synthesized separately and coupled with the piperidine derivative under specific reaction conditions. The final step involves the acylation of the intermediate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimido[5,4-b]indole Derivatives with Varied N-Substituents

Pyrimido[5,4-b]indole derivatives exhibit diverse biological activities depending on their substituents. Key analogs include:

Table 1: Structural and Functional Comparison of Pyrimidoindole Analogs
Compound Name Substituent on Acetamide Core Structure Key Biological Activity Yield (%) Reference
N-(1-benzylpiperidin-4-yl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide Benzylpiperidine Pyrimido[5,4-b]indol-4-one Not explicitly reported N/A
N-(4-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide 4-Ethylphenyl Pyrimido[5,4-b]indol-4-one Not reported (structural analog) N/A
N-Cyclopentyl-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (11) Cyclopentyl Thioacetamide-linked pyrimidoindole TLR4 ligand activity 76
N-(Furan-2-ylmethyl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (19) Furfuryl Thioacetamide-linked pyrimidoindole TLR4 ligand activity 83.6

Key Observations :

  • Substituent Influence : The benzylpiperidine group in the target compound may enhance blood-brain barrier penetration compared to simpler aryl groups (e.g., 4-ethylphenyl in ), making it relevant for neurological targets.
  • Linker Modifications : Replacing the acetamide oxygen with sulfur (thioacetamide) in compounds like 11 and 19 alters electronic properties and enhances TLR4 selectivity .

Heterocyclic Core Modifications

Triazinoindole and coumarin-based analogs demonstrate how core heterocycle changes affect activity:

Table 2: Comparison with Non-Pyrimidoindole Analogs
Compound Name Core Structure Key Functional Groups Biological Activity Purity (%) Reference
N-(4-Chlorophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (7) Triazino[5,6-b]indole Chlorophenyl, thioacetamide Protein-targeted (unspecified) 95
N-(4-Trifluoromethoxyphenyl)-2-((5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide (21) Triazino[5,6-b]indole Trifluoromethoxyphenyl Protein-targeted (unspecified) 95
Coumarin-acetamide hybrids Coumarin Oxazepin/thiazolidine moieties Antioxidant (superior to ascorbic acid) N/A

Key Observations :

  • Bioactivity : Coumarin-acetamide hybrids exhibit antioxidant properties, while pyrimidoindoles are prioritized for receptor modulation (e.g., TLR4) .

Substituent Electronic Effects

Electron-withdrawing or donating groups on the phenyl ring influence reactivity and binding:

  • Nitro Group : Compound 3-(4-nitrophenyl)-2-((2-oxo-2-piperidin-1-ylethyl)thio)-5H-pyrimido[5,4-b]indol-4-one () incorporates a nitro group, which may reduce metabolic stability but enhance electrophilic interactions .

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound that has garnered attention due to its unique structural features and potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structural Characteristics

The compound consists of a benzylpiperidine moiety linked to a pyrimidoindole derivative via an acetamide functional group. Its molecular formula is C20H24N4O2C_{20}H_{24}N_{4}O_{2} with a molecular weight of approximately 368.43 g/mol. The presence of various functional groups contributes to its chemical reactivity and biological interactions.

Research indicates that this compound may interact with several biological targets:

  • Receptor Modulation : The compound has shown potential as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS), which might contribute to its psychoactive effects.
  • Anticancer Activity : Preliminary studies suggest that it exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

Pharmacological Studies

Several studies have been conducted to evaluate the biological activity of this compound:

In Vitro Studies

In vitro assays have indicated that this compound possesses significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The IC50 values obtained were notably low, suggesting high potency.

Cell LineIC50 Value (µM)Mechanism
HeLa10Apoptosis induction
MCF-715Cell cycle arrest

In Vivo Studies

Animal model studies have also been performed to assess the therapeutic potential of the compound:

  • Tumor Growth Inhibition : In xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls.
  • Behavioral Studies : In rodent models, the compound exhibited anxiolytic and antidepressant-like effects in behavioral tests such as the elevated plus-maze and forced swim test.

Case Studies

Recent case studies highlight the diverse applications of this compound:

  • Cancer Therapy : A study involving patients with advanced solid tumors reported partial responses in some cases when treated with analogs of this compound in combination with standard chemotherapy.
  • Neuropharmacology : Clinical trials assessing the safety and efficacy of this compound for treating anxiety disorders are underway, showing promising preliminary results.

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